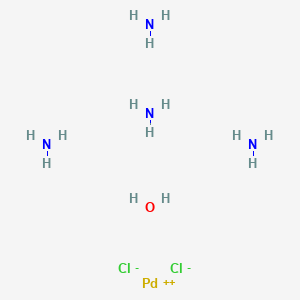![molecular formula C17H10F3NO3 B15341575 2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)
2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring system substituted with a trifluoromethoxyphenyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the quinoline ring to produce hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂), while nucleophilic substitution reactions may involve strong nucleophiles like sodium cyanide (NaCN).
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Halogenated quinolines, nitroquinolines, and cyanoquinolines.
Wissenschaftliche Forschungsanwendungen
2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-(4-Trifluoromethoxyphenyl)propionic acid: A structurally related compound with a propionic acid group instead of a quinoline ring.
4-(3-Pyridyl)thiazole: Another compound with a thiazole ring and a trifluoromethoxyphenyl group.
Ethyl 2-(4-trifluoromethoxyphenyl)thiazole-5-carboxylate: A thiazole derivative with an ethyl ester group.
Uniqueness: 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid stands out due to its quinoline core, which imparts distinct chemical and biological properties compared to its similar compounds
Eigenschaften
Molekularformel |
C17H10F3NO3 |
|---|---|
Molekulargewicht |
333.26 g/mol |
IUPAC-Name |
2-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-7-5-10(6-8-11)15-9-13(16(22)23)12-3-1-2-4-14(12)21-15/h1-9H,(H,22,23) |
InChI-Schlüssel |
FQAUOLZFNDIDAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



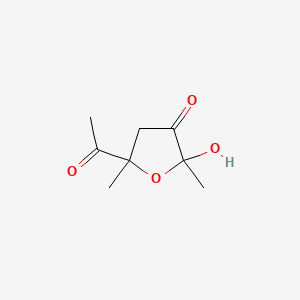
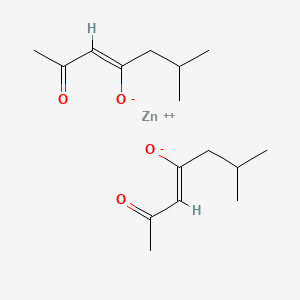
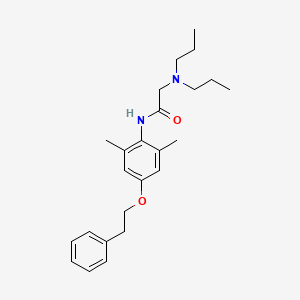
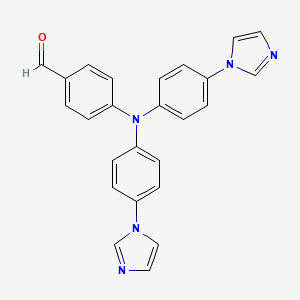

![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
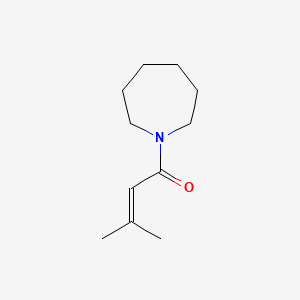
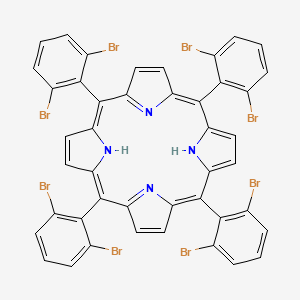
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)

